Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Medicinal chemistry Process chemistry Building block synthesis

Researchers requiring chemoselective functionalization of aminothiazole scaffolds face synthetic failures with unprotected analogs due to competing amine side reactions. Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (CAS 1246549-82-5) provides the definitive solution: • Enables orthogonally protected, sequential C4 halogenation while preserving 5-amino integrity - a validated strategy documented in recent synthetic methodology publications. • Pre-installed Boc protection eliminates two synthetic operations, saving 6+ hours and avoiding >10% material loss per batch. • Supplied with ≥97% HPLC purity and documented GHS hazard profile (EC 841-756-9), ensuring immediate institutional EHS compliance and streamlined procurement.

Molecular Formula C11H16N2O4S
Molecular Weight 272.319
CAS No. 1246549-82-5
Cat. No. B566677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate
CAS1246549-82-5
Molecular FormulaC11H16N2O4S
Molecular Weight272.319
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(S1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O4S/c1-5-16-9(14)8-12-6-7(18-8)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15)
InChIKeyADGORCZRAITKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate Overview


Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate (CAS 1246549-82-5) is a heterocyclic organic compound comprising a 1,3-thiazole core substituted with an ethyl ester at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, with molecular formula C11H16N2O4S and molecular weight 272.32 g/mol . Its primary function is as a protected intermediate in medicinal chemistry synthesis ; the Boc group enables selective amine deprotection under acidic conditions, while the thiazole ring serves as a pharmacophore in numerous bioactive molecules . For procurement, the compound is commercially available in research quantities with purity specifications typically at or above 97% .

Pre-installed Boc protection for orthogonal synthesis
Avoids in-house protection step and associated yield loss
Supplied with high purity specification for sensitive synthesis

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate Substitution Risks


In procurement for multi-step organic synthesis, substituting Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate with closely related aminothiazole building blocks introduces critical failures in both synthetic compatibility and target specificity. Unprotected analogs such as ethyl 5-aminothiazole-2-carboxylate (CAS 100114-63-4) [1] cannot be used in reaction sequences requiring chemoselective functionalization of other reactive handles because the free amine will undergo unwanted side reactions. Regioisomers such as ethyl 2-(Boc-amino)thiazole-5-carboxylate (CAS 302964-01-8) present a different spatial orientation of the Boc-protected amine and ester functionalities, which translates into distinct reactivity and ultimate pharmacophore geometry; this positional isomerism is non-interchangeable in structure–activity relationship (SAR) contexts. Furthermore, analogs lacking the ethyl ester group (e.g., carboxylic acid derivatives) require additional esterification steps and alter solubility profiles, impacting reaction yields. The following quantitative evidence establishes the specific, measurable parameters by which this compound differs from and cannot be substituted by its closest alternatives.

Unprotected amineFree amine analogs may undergo undesired side reactions, compromising chemoselectivity.
Regioisomer mismatch2-(Boc-amino)thiazole-5-carboxylate alters pharmacophore geometry and reactivity.
Carboxylic acid analogLacks ethyl ester, requiring additional esterification and altering solubility.

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: Comparative Evidence


Boc Protection Synthetic Yield

The target compound is obtained via Boc protection of ethyl 5-aminothiazole-2-carboxylate (CAS 100114-63-4) using di-tert-butyl dicarbonate (Boc2O) with DMAP as catalyst in THF. A validated synthetic procedure reported in patent CN113024536 achieves an isolated yield of 88.2% . This yield establishes a benchmark for comparing in-house synthesis versus direct procurement of the pre-formed protected building block.

Synthetic Yield
Reported
88.2% isolated yield
May reduce synthetic steps and material loss
Boc protection of 5-aminothiazole-2-carboxylate; 6 h reaction
Medicinal chemistry Process chemistry Building block synthesis

Molecular Descriptor Comparison

Calculated physicochemical parameters differentiate this compound from unprotected and regioisomeric analogs. ACD/Labs predicted values indicate moderate aqueous solubility (0.25 g/L at 25 °C) and density (1.263 ± 0.06 g/cm³ at 20 °C) . Topological polar surface area (TPSA) and lipophilicity (LogP) differ from the regioisomer ethyl 2-(Boc-amino)thiazole-5-carboxylate (CAS 302964-01-8) due to positional variation of the Boc-amino and ester substituents , parameters that influence membrane permeability and chromatographic behavior in purification.

Physicochemical Profile
Class-level inference
MW +100.12 vs unprotected; TPSA/LogP differ by isomerism
Informs solvent selection and purification method development
Calculated ACD/Labs values; exact quantitative difference not available
Medicinal chemistry ADME prediction Lead optimization

Orthogonal Synthesis via Boc Protection

The tert-butoxycarbonyl (Boc) group confers acid-labile protection of the 5-amino functionality, allowing orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the ethyl ester at the 2-position [1]. In contrast, unprotected ethyl 5-aminothiazole-2-carboxylate (CAS 100114-63-4) cannot be employed in reactions involving electrophiles, oxidizing agents, or coupling reagents that would react with the free primary amine. The Boc group also enhances solubility in organic solvents, facilitating homogeneous reaction conditions during multi-step sequences .

Orthogonal Protection
Class-level inference
Boc stable to basic/nucleophilic conditions; cleaved under mild acid
Pre-protected building block reduces synthetic step count
Source: RSC Advances 2024; eliminates 2 steps vs free amine
Organic synthesis Protecting group strategy Chemoselectivity

Commercial Purity Benchmarking

Commercially available batches of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate are supplied with purity specifications ranging from ≥95% to ≥98% (HPLC) . This level of purity is comparable to or exceeds that of the unprotected analog ethyl 5-aminothiazole-2-carboxylate, which is typically offered at 95%+ purity [1]. The availability of analytical certificates (COA) from major suppliers such as Sigma-Aldrich and Amadis Chemical ensures lot-to-lot consistency and traceability, meeting the documentation requirements for regulated pharmaceutical research environments.

Commercial Purity
Head-to-head
≥97–98% (HPLC) vs 95%+ for unprotected analog
May reduce re-purification needs before sensitive assays
Vendor quality control release specifications
Procurement specification Quality control Medicinal chemistry

GHS Hazard Classification

The compound carries a defined Globally Harmonized System (GHS) hazard classification: Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) . This GHS profile is explicitly documented in publicly available safety data sheets . The unprotected analog ethyl 5-aminothiazole-2-carboxylate lacks a readily available, standardized GHS classification in major commercial databases, creating uncertainty for institutional chemical hygiene plan compliance.

GHS Hazard Profile
Head-to-head
H302,H315,H319,H335; comparator lacks standardized classification
Streamlines safety documentation and compliance review
EC 841-756-9; REACH/ECHA framework
EHS compliance Laboratory safety Chemical procurement

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate: Validated Applications


2-Acylamino-4-Halothiazole Synthesis

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as a key intermediate in the synthesis of 2-acylamino-4-halothiazoles, a class of compounds with documented applications in antibiotic and anticancer agent development [1]. The Boc protection at the 5-position, combined with the ethyl ester at the 2-position, enables sequential functionalization: the thiazole ring can be halogenated at C(4) under Appel-related conditions while the Boc group remains intact, preserving the 5-amino functionality for later deprotection and acylation. This orthogonal protection strategy, validated in recent synthetic methodology publications, is not achievable with unprotected 5-aminothiazole analogs, which would undergo competing N-halogenation or decomposition under the same reaction conditions .

Medicinal Chemistry SAR Studies

This building block is specifically suited for structure–activity relationship (SAR) campaigns focused on thiazole-based pharmacophores where both the 2-carboxylate (or its amide derivatives) and the 5-amino group are essential for biological target engagement [1]. Following Boc deprotection, the free 5-amine can be acylated, alkylated, or converted to a sulfonamide to probe substitution effects on potency and selectivity, while the ethyl ester at the 2-position can be hydrolyzed to the carboxylic acid for subsequent amide coupling or retained as a prodrug element. The regioisomer ethyl 2-(Boc-amino)thiazole-5-carboxylate (CAS 302964-01-8) would position the amine at the 2-position rather than the 5-position, yielding a distinct spatial orientation that is not interchangeable for targets where the 5-amino geometry is critical .

Parallel Synthesis with Chemoselective Protection

In parallel synthesis or combinatorial library production, the pre-installed Boc protection on the 5-amino group eliminates two separate synthetic operations (protection and deprotection) from the overall sequence. The documented yield of 88.2% for the Boc protection step from the free amine [1] demonstrates that even under optimized conditions, in-house protection incurs a material loss exceeding 10%. Procurement of the pre-protected compound bypasses this yield loss and reduces total reaction time by at least 6 hours per batch, as validated by the reported synthetic procedure . This time and material efficiency is quantifiable in procurement cost models and directly impacts laboratory throughput for projects requiring gram-scale quantities of thiazole-derived intermediates.

GHS-Compliant Procurement Documentation

For academic core facilities, contract research organizations, and pharmaceutical R&D laboratories operating under strict environmental health and safety (EHS) compliance frameworks, the availability of a complete GHS hazard classification and an assigned EC number (841-756-9) [1] is a procurement prerequisite. This compound's documented hazard profile (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) enables straightforward integration into institutional chemical inventory systems and safety data sheet (SDS) repositories . In contrast, unprotected or alternative thiazole analogs lacking comprehensive hazard documentation may trigger time-consuming hazard assessments or require special approvals before acquisition, delaying project initiation.

Application
Selection Property
Validation Focus
2-Acylamino-4-halothiazole synthesis
Orthogonal protecting group strategy
Halogenation at C(4) with intact Boc protection
Thiazole-based SAR campaigns
Regiospecific 5-amino/2-carboxylate geometry
Post-deprotection functionalization at 5-position
Parallel synthesis / combinatorial libraries
Pre-installed Boc protection
Reduced synthetic step count and reaction time
EHS-compliant procurement for regulated labs
Complete GHS classification and EC number
Streamlined safety documentation and compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.